N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-17-12-7-6-10(9-13(12)18(2)22(17,20)21)16-14(19)11-5-3-4-8-15-11/h3-9H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYGFFWQRSUURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,3,5]thiadiazol-5-yl)picolinamide typically involves multiple steps, starting with the formation of the thiadiazole core. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific reaction conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure conditions need to be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for its intended applications. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.
Medicine: The compound may be investigated for its pharmacological effects, including its potential as a drug candidate.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used, and further research is often required to fully understand its mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical parameters of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide with structurally related compounds from the evidence:
*Estimated based on structural analysis.
Key Observations:
Substituent Effects on Molecular Weight and Polarity:
- The trifluoromethoxy-benzamide derivative has the highest molecular weight (415.4) due to its bulky substituent, while TDMA is the lightest (207.29) with minimal substitution.
- The target compound’s picolinamide group introduces a pyridine ring, enhancing polarity compared to TDMA’s aliphatic amine.
The trifluoromethoxy group in adds strong electron-withdrawing and lipophilic character, which may enhance blood-brain barrier penetration compared to the target compound’s pyridine-based amide .
Pharmacological and Functional Insights
- Bioisosteric Potential: TDMA acts as a bioisostere of MDMA, suggesting that benzo[c]thiadiazole derivatives may mimic phenethylamine pharmacophores in CNS applications. The target compound’s picolinamide group could shift activity toward kinase inhibition or adenosine receptor modulation.
- Macrofilaricidal Activity: ’s 1,2,4-thiadiazole derivative highlights the importance of heterocycle choice; benzo[c]thiadiazoles may exhibit distinct bioactivity due to their fused aromatic system .
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide is a novel compound belonging to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article focuses on the biological activity of this specific compound, emphasizing its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Thiadiazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms.
- Picolinamide Moiety : An amide derivative of picolinic acid that enhances the compound's solubility and biological activity.
Biological Activities
Research indicates that thiadiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that various thiadiazole compounds possess significant antimicrobial properties against bacteria and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. This activity is attributed to the ability to induce apoptosis and inhibit cell proliferation .
- Inhibition of Enzymes : Thiadiazoles are known to inhibit key enzymes such as monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. In vitro studies have highlighted the potential of these compounds as MAO inhibitors, which could be beneficial in treating neurological disorders .
Case Studies
Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:
-
MAO Inhibition Study :
Compound IC50 (μM) Mechanism 6b 0.060 ± 0.002 Competitive inhibition 6c 0.241 ± 0.011 Competitive inhibition Moclobemide 0.031 Reference inhibitor - Antimicrobial Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
